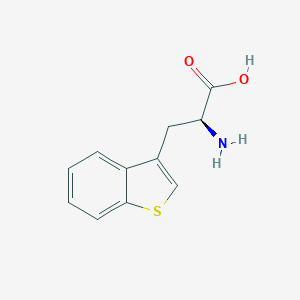

3-(3-Benzo(b)thienyl)alanine

Descripción

Propiedades

IUPAC Name |

(2S)-2-amino-3-(1-benzothiophen-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2S/c12-9(11(13)14)5-7-6-15-10-4-2-1-3-8(7)10/h1-4,6,9H,5,12H2,(H,13,14)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAUUPDQWKHTCAX-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CS2)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CS2)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70173235 | |

| Record name | 3-(3-Benzo(b)thienyl)alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70173235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72120-71-9, 1956-23-6 | |

| Record name | (αS)-α-Aminobenzo[b]thiophene-3-propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72120-71-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3-Benzo(b)thienyl)alanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001956236 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(3-Benzo(b)thienyl)alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70173235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: 3-(3-Benzo(b)thienyl)alanine Structure and Function

Executive Summary

3-(3-Benzo(b)thienyl)alanine (also known as Benzothienylalanine or Bta ) is a non-proteinogenic amino acid and a structural bioisostere of Tryptophan (Trp).[1] By replacing the indole nitrogen of Tryptophan with a sulfur atom, Bta acts as a precise "molecular probe" for interrogating protein-ligand interactions. It retains the planar, aromatic, and hydrophobic character of Trp but eliminates the hydrogen bond donor capability of the indole N-H group.

This guide details the physicochemical properties, synthesis pathways, and experimental protocols for utilizing Bta in peptide engineering and medicinal chemistry. It is designed for researchers seeking to optimize ligand binding affinity, metabolic stability, or photophysical characterization of peptide therapeutics.

Molecular Architecture & Bioisosterism

The functional core of 3-(3-Benzo(b)thienyl)alanine is the benzothiophene ring system.[2] Understanding the electronic divergence between this system and Tryptophan’s indole ring is critical for rational drug design.

Structural Comparison

| Feature | L-Tryptophan (Trp) | L-3-(3-Benzo(b)thienyl)alanine (Bta) |

| Heterocycle | Indole (Benzopyrrole) | Benzothiophene |

| Heteroatom | Nitrogen (N-H) | Sulfur (S) |

| H-Bond Capability | Donor (N-H) & Acceptor ( | Acceptor only (S lone pairs / |

| Electronic Nature | Electron-rich, prone to oxidation | Aromatic, sulfur is less electron-donating than NH |

| Hydrophobicity | Moderate | High (Lipophilic) |

| Fluorescence | Distinct vibronic structure; often blue-shifted or lower QY |

The "Sulfur Switch" Mechanism

The substitution of Nitrogen with Sulfur creates a specific exclusion test for binding pockets:

-

Hypothesis Testing: If replacing Trp with Bta results in a loss of potency, the N-H hydrogen bond is likely critical for binding.

-

Affinity Retention: If potency is retained (or improved), the interaction is driven primarily by hydrophobic effects or

-

Chemical Synthesis & Manufacturing

The synthesis of enantiomerically pure L-Bta is challenging due to the need for stereochemical control. The industrial standard involves a chemical synthesis of the racemic mixture followed by enzymatic resolution.

Synthesis Workflow

-

Precursor: 3-Chloromethylbenzo[b]thiophene.

-

Condensation: Reaction with diethyl acetamidomalonate under basic conditions (NaOEt/EtOH) yields the racemic N-acetyl amino acid ester.

-

Hydrolysis & Decarboxylation: Acidic hydrolysis removes the ester groups and decarboxylates to form racemic Acetyl-DL-Bta.

-

Enzymatic Resolution: Acylase I (Aspergillus melleus) selectively hydrolyzes the L-isomer's acetyl group, leaving the D-isomer acetylated.

-

Purification: The free L-amino acid is separated from the N-acetyl-D-amino acid via ion-exchange chromatography or solubility differences.

Key Specifications (Commercial Grade)

-

CAS Number: 72120-71-9 (L-isomer)[1]

-

Molecular Weight: 221.28 g/mol

-

Purity:

98% (Chiral HPLC) -

Optical Rotation:

(c=1, MeOH)[3]

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

Incorporating Bta into peptides requires standard Fmoc chemistry, but specific attention must be paid to the sulfur atom to prevent oxidation during cleavage.

Materials

-

Resin: Rink Amide or Wang resin (0.3–0.6 mmol/g loading).

-

Amino Acid: Fmoc-L-3-(3-Benzothienyl)alanine (Fmoc-Bta-OH).[3]

-

Coupling Agents: HBTU/HOBt or DIC/Oxyma.

-

Deprotection: 20% Piperidine in DMF.[4]

-

Cleavage Cocktail: TFA/TIS/H

O/EDT (94:1:2.5:2.5).

Step-by-Step Incorporation Protocol

Step 1: Resin Swelling Swell the resin in DMF for 30 minutes. Drain.

Step 2: Fmoc Deprotection (Pre-coupling)

Treat resin with 20% Piperidine/DMF (

Step 3: Activation & Coupling

-

Dissolve Fmoc-Bta-OH (3.0 eq relative to resin loading) in minimal DMF.

-

Add HBTU (2.9 eq) and DIEA (6.0 eq).

-

Note: Activate for only 30-60 seconds before adding to resin to minimize racemization.

-

Incubate with resin for 45–60 minutes at room temperature.

Step 4: Monitoring Perform a Kaiser Test.[5]

-

Colorless beads: Complete coupling.

-

Blue beads: Incomplete. Re-couple using HATU (2.9 eq) and DIEA (6.0 eq).

Step 5: Cleavage (CRITICAL) The benzothiophene sulfur is less prone to oxidation than Methionine, but scavengers are mandatory to prevent sulfoxide formation or alkylation by carbocations (e.g., from t-Butyl protecting groups).

-

Prepare Reagent K mimic : 94% TFA, 2.5% EDT (1,2-ethanedithiol), 2.5% H

O, 1% TIS (Triisopropylsilane). -

Incubate resin for 2–3 hours.

-

Precipitate peptide in cold diethyl ether.

Functional Applications & Case Studies

Competitive Inhibition of Indoleamine 2,3-Dioxygenase (IDO)

IDO is a heme-containing enzyme that degrades Tryptophan. Bta acts as a competitive inhibitor.

-

Mechanism: Bta binds to the active site heme iron. However, because it lacks the indole nitrogen (which facilitates the formation of the ternary complex with oxygen in the native substrate), it cannot be metabolized efficiently.

-

Outcome: This stabilizes the enzyme-inhibitor complex, allowing researchers to map the steric requirements of the IDO active site without substrate turnover [1].

LHRH Agonists (Peptide Drug Design)

In Luteinizing Hormone-Releasing Hormone (LHRH) analogs, Tryptophan at position 3 is often replaced with Bta.

-

Observation: Analogs containing Bta retained high biological activity.

-

Conclusion: The indole N-H of Trp

is not essential for receptor activation. The binding is driven by the size and aromaticity of the fused ring system. This allows for the design of more lipophilic analogs with potentially better blood-brain barrier permeability [2].

Fluorescence Probing

While less fluorescent than Trp in aqueous solution, Bta is valuable in multi-tryptophan proteins. Replacing a specific Trp with Bta can "silence" that position's contribution to the total fluorescence spectrum (due to spectral shift or lower quantum yield), or conversely, serve as a unique spectral marker that does not participate in Hydrogen-bond quenching mechanisms common to Trp [3].

References

-

Cady, S. G., & Sono, M. (1991). 1-Methyl-DL-tryptophan, beta-(3-benzofuranyl)-DL-alanine (the oxygen analog of tryptophan), and beta-[3-benzo(b)thienyl]-DL-alanine (the sulfur analog of tryptophan) are competitive inhibitors for indoleamine 2,3-dioxygenase. Archives of Biochemistry and Biophysics.

-

Yabe, Y., et al. (1976). Synthesis and biological activity of LH-RH analogs substituted by alkyl-tryptophans and benzothienyl-alanines. Chemical & Pharmaceutical Bulletin.[1]

-

Chem-Impex International. (n.d.). Product Monograph: 3-(3-Benzothienyl)-L-alanine.[1][3][6][7]

-

BenchChem. (n.d.). Structure and Properties of 3-(3-Benzo(b)thienyl)alanine.

Sources

- 1. 3-(3-Benzo(b)thienyl)alanine | C11H11NO2S | CID 150953 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chem.uci.edu [chem.uci.edu]

- 5. chempep.com [chempep.com]

- 6. chemimpex.com [chemimpex.com]

- 7. 3-(3-Benzothienyl)-N-Fmoc-L-alanine, 95% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

Technical Monograph: Physicochemical Characterization of 3-(3-Benzo[b]thienyl)alanine

[1]

Executive Summary

3-(3-Benzo[b]thienyl)alanine (often abbreviated as Bta or 3-BthAla ) is a sulfur-containing structural analog of Tryptophan (Trp).[1][2] By replacing the indole amine (-NH-) with a sulfur atom (-S-), Bta acts as a steric isostere of Tryptophan that lacks hydrogen bond donating capability.[1] This unique "hydrogen bond deletion" property makes it an invaluable probe for identifying critical hydrogen bonding interactions in protein active sites and for increasing the hydrophobicity of peptide therapeutics without altering steric bulk.

Chemical Identity & Structural Analysis[1][3][4]

The core structure consists of a benzothiophene ring system attached to an alanine backbone. Unlike Tryptophan, the benzothiophene moiety is chemically more stable to oxidation but significantly more hydrophobic.

| Parameter | Specification |

| IUPAC Name | (2S)-2-amino-3-(1-benzothiophen-3-yl)propanoic acid |

| Common Name | L-3-Benzothienylalanine; Bta |

| CAS Number | 72120-71-9 (L-isomer); 111139-55-0 (D-isomer) |

| Molecular Formula | C₁₁H₁₁NO₂S |

| Molecular Weight | 221.28 g/mol |

| Chirality | L-isomer (S-configuration) is the bioactive standard |

Structural Comparison (DOT Visualization)

The following diagram illustrates the isosteric relationship between Tryptophan and Bta, highlighting the critical atomic substitution.

Figure 1: Structural comparison highlighting the NH-to-S substitution that eliminates H-bond donor capability while maintaining steric volume.[1]

Physical Properties

The physical form of Bta is typically a white to off-white powder.[1] Its solubility profile is distinct from Tryptophan due to the lipophilic nature of the benzothiophene ring.

| Property | Data / Range | Notes |

| Appearance | White to pale cream powder | Crystalline solid |

| Melting Point | 236 – 240 °C | Decomposition typically observed near MP |

| Optical Rotation | Concentration | |

| Solubility | Low in neutral water; Soluble in dilute acid/base | Dissolves readily in DMSO, DMF, and acetic acid |

| pKa (COOH) | ~2.3 | Estimated based on alanine backbone |

| pKa (NH₃⁺) | ~9.2 | Estimated based on alanine backbone |

Spectral Characterization

Accurate identification of Bta requires specific spectral markers. The benzothiophene ring provides unique NMR signals distinct from the indole of Tryptophan.

Nuclear Magnetic Resonance (¹H NMR)

Solvent: D₂O (Deuterium Oxide) or DMSO-d6.[1] The following shifts are characteristic of the L-isomer:

-

Aromatic Region (Benzothiophene):

-

Alpha-Carbon (

-CH):-

4.11 ppm (quartet,

-

4.11 ppm (quartet,

-

Beta-Carbon (

-CH₂):-

3.02 ppm (doublet of doublets,

-

3.02 ppm (doublet of doublets,

Fluorescence Properties

Unlike Tryptophan, which dominates protein fluorescence (

-

Excitation: ~290–300 nm[1]

-

Emission: Typically blue-shifted relative to Trp or significantly quenched depending on solvent polarity.[1]

-

Application: Bta is often used as a "dark" isostere in fluorescence studies to silence the native fluorescence of a specific Trp residue, allowing researchers to study other fluorophores in the system without background interference.

Experimental Protocols

Protocol A: Determination of Enantiomeric Purity (Chiral HPLC)

To ensure the material is suitable for solid-phase peptide synthesis (SPPS), the enantiomeric excess (ee) must be confirmed.[1]

System: HPLC with UV detection at 254 nm. Column: Chiralpak IA-H (or equivalent amylose-based chiral column).[1] Mobile Phase: Hexane : Isopropanol (90:10 v/v) with 0.1% TFA.[1] Flow Rate: 1.0 mL/min.[1] Temperature: 25 °C.

Expected Retention Times:

-

L-Isomer (S):

min -

D-Isomer (R):

min Acceptance Criteria: L-isomer > 98.5% purity.

Protocol B: Solubility & Stock Preparation

Due to high hydrophobicity, Bta requires organic co-solvents for biological assays.

-

Weighing: Measure 10 mg of Bta powder.

-

Primary Solubilization: Add 1.0 mL of DMSO (Dimethyl sulfoxide).[1] Vortex for 30 seconds until clear.

-

Dilution: Dilute slowly into aqueous buffer (PBS or Tris) while stirring.

-

Note: Precipitates may form if DMSO concentration drops below 5%. For cell culture, keep final DMSO < 0.5%.

-

Applications in Drug Development

The "S-for-NH" substitution drives the utility of Bta in two primary areas:

Probing Hydrogen Bonds (The "Mutation Strategy")

If a Tryptophan residue is suspected of donating a hydrogen bond to a receptor or catalytic site, mutating it to Bta tests this hypothesis.

-

Result A (Loss of Activity): Confirms the NH group was essential for H-bonding.

-

Result B (Retained Activity): Suggests the interaction was purely hydrophobic/steric, as Bta retains the shape but lacks the donor.

Enhancing Membrane Permeability

The benzothiophene ring is significantly more lipophilic than indole. Incorporating Bta into peptide drugs can increase their LogP , facilitating better penetration through the lipid bilayer of cell membranes.

Workflow: Peptide Engineering with Bta

Figure 2: Decision tree for using Bta in Structure-Activity Relationship (SAR) studies.

References

-

BenchChem. 3-(3-Benzo(b)thienyl)alanine Physical Properties and NMR Data. Retrieved from .[1]

-

National Institutes of Health (NIH) - PubChem. 3-(3-Benzo[b]thienyl)alanine (CID 150953).[1] Retrieved from .[1]

-

Chem-Impex International. Product Specification: 3-(3-Benzothienyl)-L-alanine.[1] Retrieved from .[1]

-

ResearchGate. Synthesis of 3-(3-pyridyl)- and 3-(3-benzo[b]thienyl)-D-alanine. Retrieved from .

-

Santa Cruz Biotechnology. 3-Benzothienyl-L-alanine (CAS 72120-71-9).[1] Retrieved from .[1]

Sources

- 1. 3-(3-Benzo(b)thienyl)alanine | C11H11NO2S | CID 150953 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Methyl-DL-tryptophan, beta-(3-benzofuranyl)-DL-alanine (the oxygen analog of tryptophan), and beta-[3-benzo(b)thienyl]-DL-alanine (the sulfur analog of tryptophan) are competitive inhibitors for indoleamine 2,3-dioxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 3-(3-Benzo(b)thienyl)alanine | 72120-71-9 | Benchchem [benchchem.com]

Technical Guide: Biological Activity & Application of 3-(3-Benzo[b]thienyl)alanine

[1]

Part 1: Executive Summary

3-(3-Benzo[b]thienyl)alanine (Bta), also known as 3-benzothienylalanine, is a non-canonical amino acid and a sulfur-containing isostere of Tryptophan (Trp).[1] Its primary utility in drug development and structural biology stems from its ability to mimic the steric and electronic profile of Tryptophan while lacking the indole N-H moiety.

This specific structural alteration renders Bta an invaluable "null probe" for hydrogen bonding interactions. By substituting Trp with Bta, researchers can decouple the effects of steric bulk/aromaticity from hydrogen bond donation in protein-ligand interactions. Furthermore, Bta exhibits distinct fluorescence properties and enhanced lipophilicity, making it a critical tool for optimizing peptide stability and probing active site microenvironments without the oxidative susceptibility of Tryptophan.

Part 2: Chemical Profile & Comparative Analysis[1]

The biological utility of Bta is best understood in direct comparison to Tryptophan. The replacement of the indole nitrogen with sulfur eliminates the hydrogen bond donor capability while maintaining the aromatic surface area required for

Table 1: Physicochemical Comparison (Trp vs. Bta)

| Feature | L-Tryptophan (Trp) | L-3-(3-Benzo[b]thienyl)alanine (Bta) | Impact on Biological Activity |

| Structure | Indole ring (Nitrogen) | Benzothiophene ring (Sulfur) | Bta cannot act as an H-bond donor.[1] |

| H-Bonding | Donor (via N-H) | None (S is a weak acceptor) | Validates "critical" H-bonds in receptor binding.[1] |

| Lipophilicity | Moderate | High | Bta increases peptide membrane permeability and half-life.[1] |

| Fluorescence | Bta is environmentally sensitive; often blue-shifted relative to Trp.[1] | ||

| Redox Stability | Susceptible to oxidation | Resistant to oxidation | Bta peptides are more stable during storage and assays. |

| Metabolic Stability | Proteolysis susceptible | Proteolysis resistant | Enhances pharmacokinetic profile of peptide drugs. |

Part 3: Mechanism of Action & Biological Utility

The "Hydrogen Bond Null" Probe

In rational drug design, determining whether a Tryptophan residue engages in a critical hydrogen bond with a receptor is challenging. Mutating Trp to Phenylalanine (Phe) removes both the H-bond and the steric bulk of the indole ring, confounding the data.

-

The Bta Solution: Bta retains the bicyclic aromatic geometry of Trp but replaces the N-H with S. If biological activity is lost upon Trp

Bta substitution, the H-bond was essential. If activity is retained, the interaction is driven by steric fit or

Fluorescence Activity & Environmental Sensitivity

Bta exhibits intrinsic fluorescence that is highly sensitive to the polarity of its microenvironment. Unlike Trp, which can be quenched by neighboring protonated groups (e.g., His, Lys) via excited-state proton transfer, Bta lacks the acidic proton, altering its quenching profile. This makes it an excellent reporter for:

-

Protein Folding: Monitoring burial of hydrophobic residues.

-

Micellar Insertion: Tracking peptide penetration into lipid bilayers (e.g., antimicrobial peptides).

Pharmacological Enhancement

Incorporation of Bta into peptide therapeutics (e.g., GPCR ligands, antimicrobial peptides) often results in:

-

Increased Potency: Due to enhanced hydrophobic interactions with receptor pockets.

-

Extended Half-Life: The non-natural benzothiophene ring is poorly recognized by endogenous proteases, delaying degradation.

Part 4: Visualization of Biological Logic

The following diagram illustrates the decision logic for using Bta to deconvolute Tryptophan interactions in a ligand-binding pocket.

Caption: Decision tree for deconvoluting Tryptophan interactions using Bta as a steric isostere lacking H-bond donor capacity.

Part 5: Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Objective: Efficiently incorporate Fmoc-Bta-OH into a peptide sequence without racemization or aggregation.

Reagents:

-

Resin: Rink Amide (for C-term amides) or Wang (for C-term acids).[1]

-

Amino Acid: Fmoc-3-(3-benzo[b]thienyl)-L-alanine (Fmoc-Bta-OH).[1][2]

-

Coupling Agents: HBTU/DIEA or DIC/HOBt.

-

Solvent: DMF (Amine-free, High Purity).[1]

Workflow:

-

Resin Swelling: Swell resin in DCM for 30 mins, then wash with DMF (3x).

-

Deprotection: Treat with 20% Piperidine in DMF (2 x 10 min). Wash with DMF (5x).

-

Critical Step: Ensure DMF is amine-free.[1] Presence of dimethylamine causes premature Fmoc removal and aggregation.

-

-

Activation:

-

Coupling: Add activated solution to resin.[1] Shake at room temperature for 45–60 minutes.

-

Monitoring: Perform Kaiser Test.

-

Blue beads: Incomplete coupling (Repeat step 4).

-

Yellow/Colorless beads: Complete coupling.[1]

-

-

Capping (Optional but Recommended): Acetylate unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

Protocol 2: Fluorescence Probing of Active Sites

Objective: Determine if a Trp residue is buried or solvent-exposed using Bta substitution.[1]

Methodology:

-

Preparation: Synthesize Wild Type (Trp-containing) and Mutant (Bta-containing) proteins/peptides.

-

Buffer Baseline: Prepare 10 µM solutions in phosphate buffer (pH 7.4).

-

Excitation Scan: Set

to 350 nm and scan excitation 240–320 nm.-

Expectation: Bta will show excitation max near 280–300 nm, similar to Trp but often with lower quantum yield in polar solvents.

-

-

Emission Scan: Excite at 280 nm. Scan emission 300–450 nm.[1][3]

-

Solvent Perturbation: Titrate with increasing concentrations of a denaturant (Urea) or a hydrophobic co-solvent (TFE).

-

Analysis: Plot

shift vs. concentration. -

Interpretation: Trp fluorescence is quenched by solvent exposure and red-shifted.[1] Bta is less sensitive to specific quenching by neighboring proton donors (like Asp/Glu) but remains sensitive to polarity. A differential shift between WT and Mutant indicates the local electronic environment's role in stability.

-

Part 6: Experimental Workflow Diagram

The following diagram details the synthesis and validation workflow for Bta-containing peptides.

Caption: Step-by-step Solid-Phase Peptide Synthesis (SPPS) workflow for incorporating Bta.

Part 7: References

-

National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 150953, 3-(3-Benzo(b)thienyl)alanine."[1] PubChem. Accessed January 29, 2026. [Link]

-

Englert, M., et al. "Probing the active site tryptophan of Staphylococcus aureus thioredoxin with an analog." Nucleic Acids Research, 2015. (Demonstrates use of Bta to probe H-bonding). [Link]

-

Ross, J.B.A., et al. "Tryptophan-based Fluorophores for Studying Protein Conformational Changes."[1] Methods in Molecular Biology. (Discusses spectral properties of Trp analogs including benzothienylalanine). [Link]

-

Bachem. "Insights into Peptide Chemistry: SPPS Methodologies." Chimia, 2013. (General SPPS protocols applicable to Fmoc-Bta). [Link]

Advanced Technical Guide: Research Applications of 3-(3-Benzo(b)thienyl)alanine

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Peptide Scientists, and Structural Biologists Version: 1.0

Executive Summary

3-(3-Benzo(b)thienyl)alanine (often abbreviated as Bta , 3-BthA , or Bal ) is a non-canonical amino acid and a sulfur-containing isostere of Tryptophan (Trp). By replacing the indole nitrogen of Tryptophan with a sulfur atom, Bta retains the aromatic surface area and steric bulk of the parent amino acid but eliminates the hydrogen bond donor capability of the indole N-H.

This unique physiochemical profile makes Bta an indispensable tool in structure-activity relationship (SAR) studies . It allows researchers to precisely dissect the role of hydrogen bonding in protein-ligand interactions, modulate peptide lipophilicity, and design competitive inhibitors for enzymes processing indole substrates, such as Indoleamine 2,3-dioxygenase (IDO).

Chemical Identity & Physiochemical Properties[1][2][3][4]

Structural Bioisosterism

The core utility of Bta lies in its structural similarity to Tryptophan. Both possess a bicyclic aromatic side chain. However, the electronic properties differ significantly due to the thiophene ring in Bta versus the pyrrole ring in Trp.

| Property | Tryptophan (Trp) | 3-(3-Benzo(b)thienyl)alanine (Bta) | Impact on Research |

| Side Chain | Indole | Benzo[b]thiophene | Steric mimicry with altered electronics. |

| H-Bond Donor | Yes (Indole N-H) | No (Replaced by S) | Critical probe for N-H interaction necessity. |

| H-Bond Acceptor | Poor | Weak (Sulfur) | Modulates interaction with solvent/receptors. |

| Lipophilicity | Moderate | High | Increases membrane permeability; alters hydrophobic collapse. |

| Fluorescence | Distinct (Blue-shifted/Altered QY) | Useful as an intrinsic optical probe distinct from Trp background. | |

| Oxidation | Susceptible (to Kynurenine) | Resistant | Improves metabolic stability in oxidative environments. |

The "Atomic Mutation" Logic

In rational drug design, replacing Trp with Bta acts as an "atomic mutation." If a peptide's biological activity is lost upon Bta substitution, the indole N-H was likely involved in a critical hydrogen bond. If activity is retained or improved, the interaction is likely driven by hydrophobic

Figure 1: Decision logic for employing Bta in Structure-Activity Relationship (SAR) campaigns.

Research Applications

Probing Enzyme Active Sites (IDO Inhibition)

One of the most validated applications of Bta is in the study of Indoleamine 2,3-dioxygenase (IDO) , a heme-containing enzyme that catalyzes the rate-limiting step of tryptophan degradation.

-

Mechanism: IDO requires the indole nitrogen of the substrate (Trp) to initiate the reaction.

-

Application: Bta binds to the IDO active site with high affinity (competitive inhibition) but cannot be metabolized because it lacks the nitrogen atom required for the initial oxidation step. This makes Bta a potent tool for crystallographic studies of IDO in complex with substrate analogs.

Peptide Therapeutics & Stability

Peptides containing Tryptophan are prone to oxidative degradation (e.g., during storage or biological transport). The indole ring can oxidize to form N-formylkynurenine.

-

Solution: Incorporating Bta yields peptides that are isosteric to the native sequence but resistant to peroxide-mediated oxidation.

-

Lipophilicity: The increased hydrophobicity of the benzothiophene ring can also enhance the blood-brain barrier (BBB) permeability of CNS-targeting peptides.

Photophysical Probes

While Tryptophan fluorescence is the standard for monitoring protein folding, it is often plagued by background noise in complex biological mixtures. Bta exhibits intrinsic fluorescence with different quantum yields and environmental sensitivity compared to Trp. It can be used as a "silent" probe in Trp-null mutants or as a distinct signal in multi-tryptophan proteins to monitor local conformational changes in specific domains.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) Incorporation

Bta is compatible with standard Fmoc/tBu SPPS protocols. However, due to the bulkiness of the benzothiophene ring, coupling efficiency can be sterically hindered.

Reagents:

-

Fmoc-Bta-OH: Commercially available (typically L-isomer).

-

Coupling Agents: HATU or DIC/Oxyma are recommended over HBTU to drive completion.

-

Resin: Rink Amide (for amides) or Wang (for acids).

Protocol: Fmoc-Bta-OH Coupling Cycle

-

Swelling: Swell resin in DMF for 20 min.

-

Deprotection: 20% Piperidine in DMF (2 x 5 min). Wash DMF (5x).

-

Activation:

-

Dissolve Fmoc-Bta-OH (3.0 eq) and HATU (2.9 eq) in minimal DMF.

-

Add DIPEA (6.0 eq).

-

Pre-activation time: 30 seconds.

-

-

Coupling: Add activated solution to resin. Shake at Room Temp for 60–90 minutes .

-

Note: Standard Trp coupling is often 45 min; extend to 90 min for Bta to ensure completion due to steric bulk.

-

-

Monitoring: Perform Kaiser Test (Qualitative) or Chloranil Test (if secondary amine).

-

Capping: Acetic anhydride/Pyridine (to block unreacted amines).

Figure 2: Optimized Solid-Phase Peptide Synthesis (SPPS) workflow for sterically demanding amino acids like Bta.

Storage and Handling

-

Stability: Unlike Tryptophan, Bta is not sensitive to acid-catalyzed oxidation during cleavage (e.g., by scavenger cocktails containing EDT/water/TIS). However, standard precautions should be taken.

-

Storage: Store Fmoc-Bta-OH at +4°C, desiccated.

Strategic Implementation in Drug Discovery

When designing a library of analogs, Bta should be deployed in the "Hit-to-Lead" or "Lead Optimization" phases.

| Phase | Objective | Application of Bta |

| Hit Expansion | Explore SAR | Replace Trp at interface positions to determine if H-bond is essential. |

| Lead Opt. | Improve ADME | Replace Trp to increase lipophilicity (LogP) and metabolic half-life ( |

| Mechanism | Target Validation | Use Bta-peptides to crystallize targets where Trp-mediated catalysis is suspected (e.g., oxidases). |

References

-

Comparison of Tryptophan Analogs in IDO Inhibition

- Title: 1-Methyl-DL-tryptophan, beta-(3-benzofuranyl)-DL-alanine (the oxygen analog of tryptophan), and beta-[3-benzo(b)thienyl]-DL-alanine (the sulfur analog of tryptophan) are competitive inhibitors for indoleamine 2,3-dioxygenase.

- Source: Archives of Biochemistry and Biophysics (PubMed)

-

URL:[Link]

-

Chemical Properties and D

-

Synthesis and Resolution of Heterocyclic Alanines

-

Fmoc-Deriv

-

Title: Fmoc-3-(3-benzothienyl)-L-alanine Product Information[2]

- Source: Chem-Impex Intern

-

Sources

Methodological & Application

"use of benzothienylalanine in enzyme inhibitor design"

Application Note: Strategic Implementation of 3-Benzothienylalanine (Bta) in Rational Enzyme Inhibitor Design

Abstract

This technical guide details the strategic application of 3-Benzothienylalanine (Bta), a non-canonical sulfur-containing bioisostere of Tryptophan (Trp), in the design and optimization of enzyme inhibitors. Unlike standard alanine scanning, Bta substitution allows researchers to decouple the steric/hydrophobic contributions of the indole ring from its hydrogen-bonding capacity. This note provides a comprehensive framework for using Bta to probe active site mechanics, improve inhibitor lipophilicity, and utilize intrinsic fluorescence for binding assays.

Introduction: The Tryptophan Paradox in Ligand Design

Tryptophan (Trp) is a critical residue in protein-ligand recognition due to its large surface area and dual nature: it engages in hydrophobic packing (via the

The Bta Solution: 3-Benzothienylalanine (Bta) replaces the indole nitrogen with sulfur. This substitution creates a "hydrogen-bond-null" isostere that retains the shape, aromaticity, and size of Tryptophan but eliminates the H-bond donor capability.

-

If Bta substitution maintains affinity: The interaction is driven by hydrophobic packing/shape complementarity.

-

If Bta substitution abolishes affinity: The interaction is driven by a critical H-bond at the indole N1 position.

Comparative Chemical Biology

The following table contrasts the physicochemical properties of Tryptophan and its bioisostere Bta to guide experimental design.

| Feature | L-Tryptophan (Trp) | L-3-Benzothienylalanine (Bta) | Impact on Inhibitor Design |

| Heterocycle | Indole (N-containing) | Benzothiophene (S-containing) | Bta is more lipophilic. |

| H-Bond Donor | Yes (Indole N-H, pKa ~17) | No (Thioether S) | Critical Differentiator. |

| Van der Waals Vol. | ~163 ų | ~168 ų | Near-perfect steric mimicry. |

| Fluorescence | Bta has distinct quantum yield; useful as a probe. | ||

| Lipophilicity | Moderate | High | Bta improves membrane permeability. |

Strategic Application Workflows

Mechanism-Based Inhibitor Design

The primary utility of Bta is in "Atomic Mutagenesis" . By incorporating Bta into a peptide inhibitor or peptidomimetic, you can chemically delete a single proton (the indole NH) without perturbing the steric environment.

Case Study Insight: In the study of Staphylococcus aureus thioredoxin, replacing Trp28 with Bta revealed that the active site function relied on the bulky aromatic side chain for shape maintenance, not the hydrogen bond, as the Bta mutant retained native-like stability and activity [1]. Conversely, in Indoleamine 2,3-dioxygenase (IDO), Bta acts as a competitive inhibitor, demonstrating that the sulfur analog can bind the active site but cannot undergo the catalytic oxidation required for the substrate [2].

Visualizing the Decision Matrix

The following diagram illustrates the logical flow for deploying Bta in a medicinal chemistry campaign.

Figure 1: Decision matrix for substituting Tryptophan with Benzothienylalanine to determine pharmacophore requirements.

Detailed Protocols

Protocol A: Solid Phase Peptide Synthesis (SPPS) of Bta-Peptides

Objective: Incorporate Fmoc-L-3-benzothienylalanine (Fmoc-Bta-OH) into a peptide sequence without racemization or incomplete coupling. Reagents:

-

Resin: Rink Amide (0.6 mmol/g loading)

-

Fmoc-Bta-OH (Commercial or synthesized)

-

Activator: HATU or DIC/Oxyma (Preferred for sterically demanding residues)

-

Base: Diisopropylethylamine (DIPEA)

Step-by-Step Procedure:

-

Resin Swelling: Swell 100 mg resin in DMF for 30 min.

-

Deprotection: Treat with 20% Piperidine/DMF (2 x 5 min). Wash with DMF (5x).

-

Coupling Bta (Critical Step):

-

Note: Bta is expensive; use a lower equivalent ratio if necessary (e.g., 2.0 eq instead of standard 5.0 eq), but increase reaction time.

-

Mix: 2.0 eq Fmoc-Bta-OH + 1.95 eq HATU + 4.0 eq DIPEA in minimal DMF.

-

Pre-activation: Allow to react for 2 minutes before adding to resin.

-

Reaction: Shake at room temperature for 2 hours (longer than standard Trp due to steric bulk).

-

-

Monitoring: Perform a Kaiser test. If not blue-negative, re-couple using DIC/HOAt.

-

Elongation: Continue standard SPPS for remaining residues.

-

Cleavage: Treat with TFA/TIS/H2O (95:2.5:2.5) for 3 hours. Avoid thiols (EDT) if possible to prevent potential scrambling, though benzothiophene is generally stable.

-

Purification: RP-HPLC (C18 column). Bta peptides will elute later (higher % ACN) than their Trp counterparts due to increased lipophilicity.

Protocol B: Comparative Inhibition Assay (The "Bta Scan")

Objective: Determine the

-

Preparation: Dissolve Trp-peptide and Bta-peptide in DMSO. Ensure concentration is verified by amino acid analysis (UV absorbance differs: Bta

vs Trp -

Enzyme Mix: Incubate Enzyme (e.g., 10 nM) with varying concentrations of Inhibitor (0.1 nM to 10

M) for 30 min at 25°C. -

Substrate Addition: Add fluorogenic substrate (

concentration). -

Kinetics: Monitor fluorescence release for 20 min.

-

Analysis: Fit initial velocities (

) to the Morrison equation (for tight binders) or standard IC50 curves. -

Interpretation:

-

Calculate

. -

If

, the N-H is non-essential. -

If

kcal/mol, the N-H contributes significantly to binding.

-

Visualization of Synthesis Workflow

Figure 2: SPPS cycle modifications for efficient Bta incorporation.

References

-

Probing the active site tryptophan of Staphylococcus aureus thioredoxin with an analog. Source: National Institutes of Health (PMC) URL:[Link]

-

DL-alanine (the sulfur analog of tryptophan) are competitive inhibitors for indoleamine 2,3-dioxygenase. Source:[1] PubMed URL:[Link]

Sources

Application Note: 3-(3-Benzo(b)thienyl)alanine for Studying Protein-Protein Interactions

[1][2]

Executive Summary

Tryptophan (Trp) is often the "anchor" residue in protein-protein interaction (PPI) "hot spots" due to its unique ability to engage in three distinct interaction modes simultaneously: hydrophobic packing, cation-

3-(3-Benzo(b)thienyl)alanine (Bta) is the premier non-canonical amino acid (ncAA) for resolving this ambiguity.[1] As a strict isostere of Tryptophan where the indole nitrogen is replaced by sulfur, Bta acts as a "Hydrogen Bond Deletion" probe . It maintains the steric bulk and aromaticity of Trp while specifically eliminating the hydrogen bond donor capability. This Application Note details the mechanistic logic, synthesis protocols, and experimental workflows for utilizing Bta to map PPI interfaces and engineer high-affinity peptidomimetics.

Technical Profile: The Tryptophan Isostere[3]

The structural fidelity of Bta to Trp is what makes it a "surgical" tool in protein engineering. Unlike Phenylalanine (which loses the bicyclic surface area) or N-methyl-Tryptophan (which adds steric bulk), Bta is sterically congruent but chemically distinct.[1]

Table 1: Physicochemical Comparison

| Feature | L-Tryptophan (Trp) | L-3-(3-Benzo(b)thienyl)alanine (Bta) | Impact on PPI |

| Side Chain | Indole | Benzothiophene | Isosteric Replacement |

| H-Bond Donor | Yes (Indole N-H) | No (Thioether -S-) | Key Probe Mechanism |

| H-Bond Acceptor | No | Weak (Sulfur lone pairs) | Minimal interference |

| Polarizability | High | Higher (Sulfur atom) | Enhanced Van der Waals |

| Fluorescence | Altered / Blue-shifted | Distinct spectral signature | |

| Hydrophobicity | Moderate | High | Improved membrane/pocket penetration |

Application 1: The "Hydrogen Bond Deletion" Scan

Principle

When a Trp residue is critical for binding, is it because of the shape (lock-and-key) or the hydrogen bond (N-H donor)?

-

Trp

Ala: Removes shape + H-bond (Ambiguous result). -

Trp

Phe: Removes H-bond + changes shape (Ambiguous result). -

Trp

Bta: Preserves Shape , Removes H-bond (Definitive result).

The Logic Gate

If

Workflow Diagram

Figure 1: Decision tree for interpreting Bta substitution data in PPI studies.

Application 2: Affinity Maturation (The "Sulfur Boost")

Beyond probing, Bta is a functional building block for Peptidomimetics . The sulfur atom in the benzothiophene ring is larger and more polarizable than the nitrogen it replaces.

-

Hydrophobic Pockets: Bta often binds tighter than Trp in deep, hydrophobic pockets of GPCRs or enzyme active sites due to increased lipophilicity.

-

Metabolic Stability: Non-canonical side chains resist proteolysis by endogenous proteases, extending the half-life of peptide drugs.

Case Study Context: In LHRH (Luteinizing Hormone-Releasing Hormone) analogs, replacing Trp with Bta (and other fused aromatic systems) has been shown to retain or even enhance biological activity, demonstrating that the indole N-H is not a prerequisite for receptor activation in that specific pharmacophore.[1]

Experimental Protocols

Protocol A: Solid Phase Peptide Synthesis (SPPS) of Bta-Peptides

Reagents:

-

Resin: Rink Amide (for C-term amides) or Wang (for C-term acids).[1]

-

Amino Acid: Fmoc-3-(3-Benzo(b)thienyl)-L-alanine (Fmoc-Bta-OH).[1]

-

Coupling Agents: HBTU/HOBt or DIC/Oxyma.[1]

Step-by-Step Methodology:

-

Resin Swelling: Swell resin in DMF for 30 min.

-

Standard Elongation: Couple standard amino acids up to the position of the modification.

-

Bta Coupling (Critical Step):

-

Note: Bta is sterically bulky but generally couples well.[1]

-

Mix: 3.0 eq Fmoc-Bta-OH + 2.9 eq HBTU + 3.0 eq HOBt + 6.0 eq DIPEA in DMF.

-

Activation: Pre-activate for 2 minutes before adding to resin.[1]

-

Reaction Time: Extend coupling time to 60–90 minutes (vs. standard 30-45 min) to ensure completion.

-

Monitoring: Perform a Kaiser Test. If blue (incomplete), recouple using HATU/HOAt for higher potency.[1]

-

-

Fmoc Removal: Treat with 20% Piperidine/DMF (2 x 10 min).

-

UV Monitoring: The benzothiophene chromophore absorbs in the UV. Ensure the deprotection peak (dibenzofulvene) is tracked distinct from the peptide background if using real-time monitoring.

-

-

Cleavage:

-

Purification: RP-HPLC (C18 column). Bta peptides will elute later (at higher % acetonitrile) than their Trp counterparts due to increased hydrophobicity.[1]

Protocol B: Fluorescence Polarization (FP) Binding Assay[1]

Objective: Determine

-

Probe Design: Synthesize the Bta-peptide with a C-terminal FITC or TAMRA label (separated by a PEG spacer to prevent quenching).[1]

-

Plate Setup: 384-well black microplate.

-

Titration:

-

Measurement:

-

Incubate 30 min at RT.

-

Read FP (Ex/Em appropriate for the tag, e.g., 485/535 nm for FITC).

-

-

Analysis: Plot mP (millipolarization) vs. [Protein]. Fit to a one-site binding model.[1]

-

Self-Validation: If the Bta-peptide binds, the curve will sigmoidal. If the N-H was essential, the curve will remain flat (or shift significantly to the right).

-

Visualization: Synthesis & Validation Workflow

Figure 2: Optimized SPPS workflow for incorporating Bta, highlighting the extended coupling time and hydrophobicity-based purification shift.

References

-

Chemical Profile & Synthesis

-

Applications in Protein Engineering

-

Intrinsic Tryptophan Fluorescence in the Detection and Analysis of Proteins. Int. J. Mol. Sci. (Discusses Trp analogs and fluorescence probing).[1] Link[1]

-

Synthesis of 3-(3-pyridyl)- and 3-(3-benzo[b]thienyl)-D-alanine. Int. J. Pept.[1] Protein Res.[1][4] (Seminal work on synthesis and resolution). Link

-

-

Peptide Synthesis Protocols

Application Note: Protocols for Using Fluorescent Amino Acids in Live-Cell Imaging

Abstract

Traditional fluorescent protein tags (e.g., GFP, mCherry) (~27 kDa) often perturb the folding, localization, and interactome of the target protein due to their significant steric bulk. This guide details the implementation of Fluorescent Amino Acids (FAAs) —a "minimalist" labeling strategy that introduces fluorophores (<1 kDa) at precise, genetically defined residues. We cover two distinct workflows: (1) Direct Incorporation of intrinsically fluorescent amino acids (e.g., L-Anap) for conformational studies, and (2) Two-Step Bioorthogonal Labeling (Click Chemistry) for high-brightness imaging.

The Technology Platform: Genetic Code Expansion (GCE)[1]

The core technology relies on an orthogonal translation system (OTS) that hijacks the amber stop codon (TAG) to incorporate a non-canonical amino acid (ncAA).

Mechanism of Action

The system requires two exogenous components introduced via plasmid transfection:[1][2]

-

Orthogonal tRNA (tRNACUA): Recognizes the UAG stop codon but is not recognized by endogenous synthetases.[3]

-

Orthogonal Aminoacyl-tRNA Synthetase (aaRS): Specifically charges the orthogonal tRNA with the supplied fluorescent ncAA.

When the ribosome encounters the UAG codon in the mRNA of the Protein of Interest (POI), it incorporates the ncAA instead of terminating translation.

Figure 1: The Genetic Code Expansion machinery.[1] The orthogonal aaRS charges the tRNA with the fluorescent ncAA, which suppresses the amber codon during translation.[1][2]

Selection Guide: Intrinsic vs. Click-Ready FAAs

Choose your FAA based on the biological question. Do not use "Click" methods if you are studying subtle conformational shifts, as the linker error is larger.

| Feature | Direct Incorporation (e.g., L-Anap) | Two-Step Click Labeling (e.g., TCO*Lys + Tetrazine-Dye) |

| Primary Use | Protein folding, conformational dynamics, environmental sensing. | Super-resolution microscopy (STED, STORM), high-contrast tracking. |

| Fluorophore Size | Tiny (~270 Da).[4] | Small (~800 Da after ligation). |

| Brightness | Moderate (requires sensitive detection). | High (Organic dyes: SiR, ATTO, Janelia Fluor). |

| Photostability | Moderate. | Excellent (Dye dependent). |

| Permeability | High (Passes cell membrane easily). | Dye dependent (SiR is highly permeable). |

| Key Advantage | Environmentally Sensitive: Emission shifts based on solvent polarity (hydrophobicity). | Modular: One genetic construct allows testing of multiple colors/dyes. |

Protocol A: Direct Incorporation of L-Anap

Target Audience: Researchers studying protein conformational changes or interactions.[4][5] Key Reagent: L-Anap (Methyl ester form is cell-permeable; hydrolyzed intracellularly).

Phase 1: Plasmid Design

-

POI Vector: Mutate the target residue codon to TAG (Amber) using site-directed mutagenesis.[2]

-

Expert Tip: Avoid N-terminal sites; the ribosome is sensitive to ncAAs during initiation. Serine or Alanine surface residues are ideal targets for substitution.

-

-

Machinery Vector: Use pCMV-Anap-tRNA/RS (contains both tRNA and Anap-RS).

Phase 2: Transfection & Expression (HEK293T Example)

Rationale: High tRNA copy number is critical for suppressing the stop codon before the endogenous Release Factor 1 (RF1) terminates translation.

-

Seeding: Seed cells to reach 70% confluency in a 35mm glass-bottom dish (MatTek).

-

Transfection Mix (Lipofectamine 2000/3000):

-

Ratio: 4:1 (Machinery Plasmid : POI-TAG Plasmid).

-

Total DNA: 2.5 µg per dish.

-

-

ncAA Addition:

-

Add L-Anap to the culture media at the time of transfection.

-

Concentration: 10–20 µM (from 10 mM stock in DMSO).

-

Note: L-Anap is light-sensitive. Wrap plates in foil.

-

-

Incubation: Incubate for 24–48 hours at 37°C / 5% CO₂.

Phase 3: Imaging

-

Wash: Wash cells 3x with HBSS or imaging buffer to remove free L-Anap from the media.

-

Critical: L-Anap inside the cell (not incorporated) washes out rapidly; incorporated Anap remains.

-

-

Microscopy Settings:

-

Excitation: 375 nm or 405 nm laser (Two-photon 750 nm is optimal).

-

Emission: 440–480 nm.

-

Validation: Image a "No-RS" control sample. It should be dark (truncated protein).

-

Protocol B: Bioorthogonal Labeling (Click Chemistry)

Target Audience: Researchers requiring high photon budgets for tracking or super-resolution. Chemistry: SPIEDAC (Strain-Promoted Inverse-Electron-Demand Diels-Alder Cycloaddition).[1][2] Reagents: TCO*Lys (ncAA) and SiR-Tetrazine (Fluorogenic Dye).

Workflow Diagram

Figure 2: Step-by-step workflow for two-step bioorthogonal labeling.

Detailed Protocol

-

Expression:

-

Follow Protocol A (Phase 2), but replace L-Anap with TCO*Lys (100 µM final).

-

Use the PylRS/tRNA(Pyl) system (e.g., Methanosarcina mazei derived).

-

-

Labeling (The "Click" Step):

-

Remove growth media containing TCO*Lys. Wash 2x with fresh media.

-

Prepare labeling solution: SiR-Tetrazine (Silicon Rhodamine) at 0.5–1 µM in warm media.

-

Expert Insight: Use Fluorogenic Probes (like SiR or MaP dyes). These increase fluorescence 10-100x only upon binding, drastically reducing the need for harsh washing.

-

Incubate for 15–30 minutes at 37°C.

-

-

Wash (Background Reduction):

-

Even with fluorogenic dyes, wash 2x with media containing 1% BSA . BSA acts as a "scavenger" to soak up hydrophobic dye sticking to membranes.

-

Wash 1x with clear imaging buffer (Live Cell Imaging Solution).

-

-

Imaging:

-

Excitation: 640 nm (Far-red).

-

Emission: 660–700 nm.

-

Troubleshooting & Optimization (Self-Validating Systems)

To ensure scientific integrity, every experiment must include internal controls.

| Issue | Probable Cause | Corrective Action & Control |

| No Fluorescence | Amber codon read-through (full length but no dye) or truncation. | Control: Transfect a POI-GFP-TAG-mCherry construct. If you see GFP but no mCherry, the stop codon is not being suppressed. |

| High Background (Nuclear) | Free dye accumulation or non-specific uptake. | Action: Use fluorogenic dyes (SiR).[6] Reduce labeling time. Control: Label untransfected cells; if bright, your wash is insufficient. |

| Aggregates / Puncta | Protein misfolding due to ncAA. | Action: Move the TAG site to a flexible loop or surface-exposed helix. Avoid hydrophobic cores. |

| Low Cell Health | Toxicity of ncAA or Dye. | Action: Titrate ncAA. TCO*Lys is generally non-toxic, but high concentrations of copper (if using CuAAC, which is not recommended for live cells) are toxic. Stick to Copper-free (SPIEDAC). |

References

-

Chatterjee, A., et al. (2013).[5][7][8][9] A genetically encoded fluorescent probe in mammalian cells.[4][5][8][10][11] Journal of the American Chemical Society. [Link]

-

Nikić, I., et al. (2015).[12] Labeling proteins on live mammalian cells using click chemistry.[1][2] Nature Protocols. [Link][2]

-

Lukinavičius, G., et al. (2014).[6][13] Fluorogenic probes for live-cell imaging of the cytoskeleton.[6][10][14][15][16] Nature Methods. [Link]

-

Schmied, W. H., et al. (2014). Efficient multisite un-natural amino acid incorporation in mammalian cells via optimized pyrrolysyl tRNA synthetase/tRNA expression and engineering. Journal of the American Chemical Society. [Link]

-

Wang, L., et al. (2001). Expanding the genetic code of Escherichia coli. Science. [Link]

Sources

- 1. Labeling proteins on live mammalian cells using click chemistry | Springer Nature Experiments [experiments.springernature.com]

- 2. Labeling proteins on live mammalian cells using click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Expansion of the genetic code | Wang Lab [pharm.ucsf.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. A Genetically Encoded Fluorescent Probe in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A versatile platform for single- and multiple-unnatural amino acid mutagenesis in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A genetically encoded fluorescent probe in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Genetic Code Expansion Enables Live-Cell and Super-Resolution Imaging of Site-Specifically Labeled Cellular Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Genetic Code Expansion and Click-Chemistry Labeling to Visualize GABA-A Receptors by Super-Resolution Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Super-Resolution Imaging Approaches for Quantifying F-Actin in Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. synentec.com [synentec.com]

- 15. Genetic code expansion enables live-cell and super-resolution imaging of site-specifically labeled cellular proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. SiR-XActin: A fluorescent probe for imaging actin dynamics in live cells | bioRxiv [biorxiv.org]

Application Note: High-Fidelity Fmoc-SPPS of 3-(3-benzo(b)thienyl)alanine (Bta)

Executive Summary

3-(3-benzo(b)thienyl)alanine (Bta), also known as 3-benzothienylalanine, is a non-canonical amino acid and a sulfur-containing isostere of Tryptophan (Trp).[1] By replacing the indole nitrogen of Trp with sulfur, Bta retains the aromatic bulk and electronic properties of Trp but exhibits altered fluorescence characteristics, increased lipophilicity, and resistance to oxidative degradation by indoleamine 2,3-dioxygenase (IDO).

This guide details the solid-phase peptide synthesis (SPPS) of Bta-containing peptides. While Bta is compatible with standard Fmoc chemistry, its steric bulk and sulfur-containing heterocycle demand specific protocols to prevent incomplete coupling and sulfur oxidation during cleavage.[1]

Chemical Profile & Pre-Synthesis Considerations[1][2][3][4][5][6][7]

Before initiating synthesis, the physicochemical properties of the building block must be understood to select the appropriate solvent system and resin.

Table 1: Physicochemical Properties of Fmoc-Bta-OH

| Property | Specification | Implications for SPPS |

| Molecular Weight | 443.5 g/mol (Fmoc-AA) | Calculation of equivalents must be precise.[1] |

| Solubility | High in DMF, NMP, DMSO | Standard SPPS solvents are effective. |

| Steric Hindrance | High (Bulky Benzothiophene) | Slower coupling kinetics; requires extended reaction times or stronger activation.[1] |

| Side Chain Reactivity | Thiophene Sulfur | Susceptible to oxidation (sulfoxide formation) during TFA cleavage; requires scavengers (EDT/DODT).[1] |

| Racemization Risk | Moderate | Elevated risk during activation due to slow coupling; use low-racemization additives (Oxyma/HOAt).[1] |

Strategic Synthesis Planning

Resin Selection[1][8][9]

-

Internal Placement: For peptides where Bta is internal, standard Rink Amide or Wang resins are suitable.

-

C-Terminal Placement: If Bta is the C-terminal residue, 2-Chlorotrityl Chloride (2-CTC) resin is strongly recommended.[1] The mild loading conditions of 2-CTC prevent the racemization often seen when loading bulky amino acids onto Wang resin via DMAP catalysis.[1]

Coupling Reagents: The "Power" vs. "Purity" Trade-off

Standard HBTU/DIPEA protocols are often insufficient for Bta due to steric hindrance, leading to deletion sequences.

-

Recommended: DIC/Oxyma Pure (Carbodiimide/Oxime).[1] This method is superior for preventing racemization and is highly efficient for bulky residues.

-

Alternative: HATU/HOAt/DIPEA . Use this for extremely difficult sequences (e.g., Bta adjacent to Pro or N-methylated AAs), but be wary of potential racemization if activation times are prolonged.[1]

Visualized Workflows

Diagram 1: Optimized Fmoc-Bta-OH Incorporation Workflow

Caption: Step-by-step logic for incorporating bulky Fmoc-Bta-OH, including a mandatory QC checkpoint.

Detailed Experimental Protocols

Protocol A: Activation and Coupling of Fmoc-Bta-OH

Rationale: Bta is expensive and bulky.[1] We utilize a 3-fold excess (rather than the standard 5-fold) with high-efficiency coupling reagents to conserve material while ensuring reaction completion.

Reagents:

-

Fmoc-3-(3-benzo[b]thienyl)alanine-OH (Fmoc-Bta-OH)[1]

-

0.5 M DIC in DMF (Diisopropylcarbodiimide)[1]

-

0.5 M Oxyma Pure in DMF (Ethyl cyanoglyoxylate-2-oxime)[1]

-

DMF (Dimethylformamide), peptide synthesis grade[1]

Procedure:

-

Stoichiometry: Calculate 3.0 equivalents of Fmoc-Bta-OH relative to the resin substitution.

-

Dissolution: Dissolve Fmoc-Bta-OH in a minimal volume of DMF.

-

Activation: Add 3.0 equivalents of 0.5 M Oxyma Pure solution, followed immediately by 3.0 equivalents of 0.5 M DIC solution.

-

Note: Pre-activation is generally not recommended for DIC/Oxyma to minimize racemization; add directly to the resin if automated, or mix for <2 min if manual.

-

-

Reaction: Transfer the mixture to the reaction vessel containing the deprotected peptidyl-resin.

-

Incubation: Agitate at room temperature for 120 minutes .

-

Optimization: For aggregation-prone sequences, perform coupling at 50°C for 60 minutes (microwave or heated block).[1]

-

-

QC: Perform a Kaiser Test (ninhydrin).

-

Result: If beads are colorless, proceed. If blue, perform a second coupling (Double Couple) using half the equivalents (1.5 eq) for 60 minutes.

-

Protocol B: Cleavage and Side-Chain Deprotection

Rationale: The thiophene sulfur in Bta is less prone to oxidation than the thioether in Methionine, but it can still form sulfoxides under harsh acidic conditions. The inclusion of EDT (1,2-Ethanedithiol) or DODT (3,6-Dioxa-1,8-octanedithiol) is mandatory as a scavenger.[1]

Cleavage Cocktail (Reagent K variant):

-

TFA (Trifluoroacetic acid): 90%[1]

-

Phenol: 2.5%

-

Water: 2.5%[2]

-

DODT or EDT: 2.5% (Critical for Sulfur protection)[1]

Procedure:

-

Wash the resin thoroughly with DCM (3x) and dry under nitrogen.[1]

-

Prepare the cleavage cocktail fresh. Warning: EDT/DODT has a pungent sulfur odor; work in a fume hood.[1]

-

Add cocktail to resin (approx. 10 mL per gram of resin).

-

Agitate for 2 to 3 hours at room temperature.

-

Precipitate the peptide by adding the filtrate dropwise into cold diethyl ether (-20°C).

-

Centrifuge, decant, and wash the pellet 2x with cold ether.

Quality Control & Troubleshooting Logic

Analytical Expectations

-

HPLC: Bta is highly lipophilic. Expect a significant shift to higher retention times compared to the native Trp-containing peptide.[1]

-

Mass Spectrometry (ESI-MS):

Diagram 2: Troubleshooting Decision Tree

Caption: Diagnostic logic for identifying and correcting synthesis anomalies specific to Bta.

References

-

PubChem. (n.d.).[1][3] 3-(3-Benzo(b)thienyl)alanine.[1][3][4][5] National Library of Medicine. Retrieved January 29, 2026, from [Link][1]

-

Biotage. (2023).[1][2] Peptides containing cysteine: the role of scavengers in cleavage cocktail. Biotage Blog. Retrieved January 29, 2026, from [Link]

Sources

- 1. Buy Fmoc-L-3-Benzothienylalanine | 177966-60-8 [smolecule.com]

- 2. biotage.com [biotage.com]

- 3. 3-(3-Benzo(b)thienyl)alanine | C11H11NO2S | CID 150953 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. Synthesis of 3-(3-pyridyl)- and 3-(3-benzo[b]thienyl)-D-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Purification of Benzothienylalanine (Bta)-Containing Peptides

Overcoming Hydrophobicity, Aggregation, and Retention Challenges in RP-HPLC

Executive Summary

Benzothienylalanine (Bta) is a non-canonical, highly hydrophobic amino acid often used as a tryptophan isostere in peptidomimetics to enhance metabolic stability or act as a fluorescent probe. However, its incorporation into peptide sequences introduces significant purification challenges: extreme retention on standard C18 phases, low aqueous solubility , and a high propensity for supramolecular aggregation .

This guide details a field-proven protocol for purifying Bta-containing peptides. Unlike standard peptide workflows, this approach prioritizes solubility engineering and stationary phase optimization (C4/Phenyl-Hexyl) to maximize recovery and purity.[1]

Pre-Purification: The Solubilization Strategy

The most common failure point in Bta peptide purification is injecting a heterogeneous sample.

Bta-peptides often form gelatinous aggregates in aqueous buffers.[1] Direct injection of these aggregates leads to broad, tailing peaks and permanent column fouling. You must achieve a monomeric state before injection.[1]

Protocol: Stepwise Solubilization Assessment

Perform this test on a 0.1 mg aliquot before processing the bulk sample.

-

Step 1: Aqueous Check (Rarely works for >2 Bta residues) [1]

-

Step 2: Chaotropic Disruption

-

Step 3: Organic Co-Solvation (Recommended) [1]

-

Dissolve in minimal HFIP (Hexafluoroisopropanol) or TFE (Trifluoroethanol) .[1]

-

Why: These fluorinated alcohols are potent disruptors of secondary structure (alpha-helices/beta-sheets) often induced by Bta stacking.[1]

-

Dilution:[6][7] Once dissolved, dilute 1:1 with 50% Acetic Acid or water/ACN mixture.

-

Warning: Avoid 100% DMSO if possible, as its high viscosity and retention shift can distort early gradients.

-

Chromatographic Strategy

Stationary Phase Selection

Standard C18 columns often retain Bta peptides too strongly, requiring high organic concentrations for elution (often >80% ACN), which risks precipitation within the column or poor resolution.

| Column Chemistry | Pore Size | Suitability for Bta Peptides | Application Note |

| C18 (Octadecyl) | 100 Å | Low | Risk of irreversible binding; pores too small for aggregates.[1] |

| C8 (Octyl) | 300 Å | High | Reduced hydrophobicity allows elution at lower %ACN.[1] |

| C4 (Butyl) | 300 Å | High | Best for peptides with >3 Bta residues or >30 AA length.[1] |

| Phenyl-Hexyl | 100/300 Å | Excellent | Exploits |

Mobile Phase Engineering

-

Buffer A: 0.1% TFA in Water (Standard)[1]

-

Buffer B: 0.1% TFA in Acetonitrile (Standard)

-

Alternative Buffer B: For extremely hydrophobic sequences, use Isopropanol (IPA):Acetonitrile (1:1) as Buffer B. IPA has stronger eluting strength and better solubilizes hydrophobic chains.[1]

Thermal Control (Critical)

Run the column at 50°C – 60°C .

-

Causality: Elevated temperature reduces mobile phase viscosity (improving mass transfer) and increases the kinetic energy of the peptide, breaking hydrophobic aggregates and sharpening peaks significantly.

Step-by-Step Purification Protocol

Workflow Logic

The following diagram illustrates the decision process for purifying Bta peptides.

Caption: Optimized workflow for purifying hydrophobic Bta-containing peptides, emphasizing solubility correction and thermal control.

Detailed Steps

-

System Preparation:

-

Sample Injection:

-

Dissolve crude peptide in 20% HFIP / 80% Buffer A (or appropriate solvent from Section 2).[1]

-

Centrifuge at 10,000 rpm for 5 mins to pellet any insoluble particulates.

-

Inject via autosampler or manual loop.[1] Note: If using manual injection, ensure the loop is washed with high organic solvent between runs to prevent carryover.

-

-

Gradient Execution:

-

Detection:

-

Fraction Collection:

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Broad / Tailing Peaks | Aggregation on column | Increase temperature to 65°C; Switch to C4 column; Add 10% IPA to Buffer B. |

| Ghost Peaks | Carryover from previous run | Bta is sticky. Run a "Sawtooth" wash (5% -> 95% B rapid cycles) between injections.[1] |

| Precipitation in Injector | Solvent shock | Dilute sample with mobile phase A immediately before injection (if solubility permits) or use "Sandwich Injection" (Solvent A plug - Sample - Solvent A plug).[1] |

| Low Recovery | Irreversible adsorption | The peptide is stuck on the C18 guard column. Remove guard or switch to polymeric stationary phase (PLRP-S).[1] |

References

-

Bachem. (2021). Peptide Solubility Guidelines and Purification Strategies. Bachem Application Notes.[1] Link

-

Agilent Technologies. (2021).[1] Efficient Purification of Synthetic Peptides at High and Low pH.[8] Agilent Application Notes.[1][8] Link

-

Waters Corporation. (2023).[1] Peptide Isolation – Method Development Considerations: Effect of Pore Size and Temperature. Waters Technical Guides.[1] Link

-

National Institutes of Health (NIH). (2019).[1] Sustainability Challenges in Peptide Synthesis and Purification.[3][4][9][10] PubMed Central.[1] Link

-

PubChem. (2025).[1] Compound Summary: 3-(3-Benzothienyl)-D-alanine.[1][11] National Library of Medicine.[1] Link[1]

Sources

- 1. 3-(3-Benzothienyl)-D-alanine | C11H11NO2S | CID 854045 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. bachem.com [bachem.com]

- 3. Sustainability challenges in peptide synthesis and purification: from R&D to production - OAK Open Access Archive [oak.novartis.com]

- 4. biomatik.com [biomatik.com]

- 5. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 6. genscript.com [genscript.com]

- 7. bachem.com [bachem.com]

- 8. agilent.com [agilent.com]

- 9. Peptide Synthesis: Challenges In Sustainability And Purification! [biochain.in]

- 10. Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chemimpex.com [chemimpex.com]

"enzymatic resolution of DL-3-(3-benzo(b)thienyl)alanine"

Application Note: Enzymatic Resolution of DL-3-(3-benzo(b)thienyl)alanine

Executive Summary

DL-3-(3-benzo(b)thienyl)alanine (3-Bzt-Ala) is a critical non-natural amino acid used in the synthesis of peptide therapeutics, specifically antagonists of Luteinizing Hormone-Releasing Hormone (LHRH) and somatostatin analogs. The bulky, lipophilic benzothiophene moiety mimics tryptophan but offers enhanced receptor binding affinity and metabolic stability.

This application note details a robust, scalable protocol for the optical resolution of racemic N-acetyl-DL-3-(3-benzo(b)thienyl)alanine using Aminoacylase I (EC 3.5.1.14) derived from Aspergillus melleus. This method yields high optical purity (>99% e.e.) for both L- and D-enantiomers, which are essential for structure-activity relationship (SAR) studies in drug discovery.

Scientific Principle: Kinetic Resolution

The core mechanism relies on the enantioselective hydrolysis of the N-acetyl group. Aminoacylase I preferentially hydrolyzes the amide bond of the L-enantiomer, releasing the free L-amino acid. The D-enantiomer remains N-acetylated, creating a distinct difference in solubility and charge state that facilitates chemical separation.

Reaction Scheme:

Process Logic & Causality

-

Enzyme Selection: Aspergillus Aminoacylase I is chosen over porcine kidney acylase for its higher stability and lower cost in preparative-scale applications.

-

Cofactor Requirement: Cobalt ions (

) are essential activators for the metalloenzyme, stabilizing the catalytic zinc center. -

Separation Logic: Post-reaction acidification converts the unreacted N-acetyl-D-isomer into a hydrophobic carboxylic acid (extractable in organic solvent), while the free L-amino acid remains protonated and water-soluble.

Workflow Visualization

Figure 1: Process flow for the enzymatic resolution and separation of Bzt-Ala enantiomers.

Materials & Equipment

| Category | Item | Specification/Notes |

| Substrate | N-Acetyl-DL-3-(3-benzo(b)thienyl)alanine | Synthesized via acetamidomalonate condensation [1].[1][2] |

| Enzyme | Aminoacylase I | Source: Aspergillus melleus (Specific Activity > 30,000 U/g). |

| Buffer | Lithium Hydroxide / Acetic Acid | 0.1 M, pH 7.5 (Lithium salts preferred for solubility). |

| Cofactor | Cobalt(II) Chloride ( | Final concentration 0.5 mM. |

| Solvents | Ethyl Acetate, Methanol, 6N HCl | ACS Grade. |

| Analytics | HPLC Column | Chiralpak WH or Crownpak CR(+) for free amino acids. |

Detailed Protocol

Phase 1: Enzymatic Hydrolysis

-

Substrate Preparation:

-

Dissolve 10.0 g (approx. 38 mmol) of N-acetyl-DL-3-(3-benzo(b)thienyl)alanine in 400 mL of distilled water.

-

Adjust pH to 7.5 using 2M LiOH (Lithium hydroxide is preferred over NaOH to prevent sodium salt precipitation of the starting material).

-

-

Enzyme Activation:

-

Add

to a final concentration of 0.5 mM. -

Add 200 mg of Aminoacylase I.

-

-

Incubation:

Phase 2: Separation and Isolation

-

Quenching:

-

Filter the reaction mixture through a Celite pad to remove the enzyme.

-

Acidify the filtrate carefully to pH 1.5 using 6N HCl. Note: This protonates the unreacted N-acetyl-D-isomer, making it insoluble in water/soluble in organics.

-

-

Extraction (Critical Step):

-

Extract the acidic aqueous solution 3 times with Ethyl Acetate (3 x 200 mL).

-

Organic Layer: Contains N-Acetyl-D-3-(3-benzo(b)thienyl)alanine .

-

Aqueous Layer: Contains L-3-(3-benzo(b)thienyl)alanine hydrochloride .

-

Phase 3: Product Purification

A. Recovery of L-Isomer (Aqueous Phase):

-

Concentrate the aqueous phase under reduced pressure to approx. 50 mL.

-

Apply to a cation-exchange column (Dowex 50W-X8,

form). -

Wash with water to remove salts and traces of acetylated material.

-

Elute the free L-amino acid with 1M

. -

Evaporate ammonia; recrystallize from water/ethanol.

B. Recovery of D-Isomer (Organic Phase):

-

Dry ethyl acetate layer over

and evaporate to dryness. -

Reflux the residue in 2N HCl for 3 hours to hydrolyze the acetyl group.

-

Neutralize and crystallize similar to the L-isomer.

Analytical Validation

To ensure scientific integrity, the optical purity must be validated using Chiral HPLC.

-

Derivatization (Optional but recommended): Reaction with GITC (2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate) allows resolution on standard C18 columns if chiral columns are unavailable [1].

-

Chiral HPLC Conditions:

-

Column: Crownpak CR(+) (Daicel).

-

Mobile Phase: Perchloric acid pH 1.5 / Methanol (90:10).

-

Flow Rate: 0.8 mL/min.

-

Detection: UV at 280 nm (Tryptophan-like absorption).

-

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion (<40%) | Enzyme inhibition or pH drift. | Re-adjust pH to 7.5; Add more Aminoacylase; Ensure |

| Precipitation during reaction | Low solubility of substrate. | Use Lithium salts; Add 5% DMSO as cosolvent (check enzyme tolerance). |

| Low Optical Purity (L-isomer) | Incomplete separation during extraction. | Ensure pH is < 1.5 during extraction to fully protonate the N-acetyl-D form. |

References

-

Rao, P. N., et al. (1987).[1] "Synthesis of 3-(3-pyridyl)- and 3-(3-benzo[b]thienyl)-D-alanine." International Journal of Peptide and Protein Research, 29(1), 118-125.[1] Link

-

Chenault, H. K., et al. (1989). "Kinetic resolution of unnatural and rarely occurring amino acids: Enantioselective hydrolysis of N-acyl amino acids catalyzed by acylase I." Journal of the American Chemical Society, 111(16), 6354-6364. Link

- Miyazawa, T. (1999). "Resolution of amino acid enantiomers by HPLC using GITC.

-

PubChem. (2025).[5] "3-(3-Benzo(b)thienyl)alanine Compound Summary." National Library of Medicine. Link

Sources

- 1. Synthesis of 3-(3-pyridyl)- and 3-(3-benzo[b]thienyl)-D-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 3-(2-Thienyl)- DL -alanine = 98 2021-58-1 [sigmaaldrich.com]

- 4. semanticscholar.org [semanticscholar.org]

- 5. 3-(3-Benzo(b)thienyl)alanine | C11H11NO2S | CID 150953 - PubChem [pubchem.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

"troubleshooting 3-(3-Benzo(b)thienyl)alanine peptide synthesis"

Technical Support Center: 3-(3-Benzo(b)thienyl)alanine (Bta)

Welcome to the specialized support module for 3-(3-Benzo(b)thienyl)alanine (commonly abbreviated as Bta , 3-Bal , or BtAla ). This non-canonical amino acid is a critical tryptophan isostere, often employed to enhance hydrophobic interactions or modulate fluorescence properties in peptide mimetics.

However, its bulky benzothiophene side chain introduces specific synthetic hurdles—primarily steric hindrance during coupling and susceptibility to electrophilic attack during cleavage. This guide addresses these challenges with field-proven protocols.

Part 1: The Troubleshooting Matrix (Q&A)

Module 1: Coupling Efficiency & Steric Hindrance

Q1: I am observing incomplete coupling of Fmoc-Bta-OH, even after 1 hour. Yields are consistently <70%. What is happening?

A: The benzothiophene ring at the

Corrective Protocol:

-

Switch Reagents: Move from standard HBTU/DIPEA to HATU/HOAt or DIC/Oxyma Pure . The latter is preferred to minimize racemization (see Module 2).

-

Double Coupling: Perform the first coupling for 2 hours, drain, and repeat with fresh reagents for 1 hour.

-

Microwave Assist: If available, heat to 75°C (max) for 5-10 minutes. The thermal energy overcomes the steric barrier.

Q2: My resin test (Kaiser) is ambiguous after coupling Bta onto a Proline residue.

A: Coupling a bulky residue (Bta) onto a secondary amine (Proline) is one of the most difficult steps in SPPS. The Kaiser test is often unreliable for secondary amines.

-

Solution: Use the Chloranil Test or Isatin Test for secondary amines. If positive (blue/precipitate), re-couple using PyAOP or HATU with extended reaction time (overnight).

Module 2: Racemization Control

Q3: I see a "doublet" peak in my HPLC traces. Is Bta prone to racemization?

A: Yes. Like Histidine and Cysteine derivatives, electron-rich aromatic side chains can facilitate proton abstraction at the

Prevention Strategy:

-

Base Selection: Avoid strong bases like DBU. Use Collidine (TMP) or DIPEA in controlled equivalents (max 2 eq per equivalent of amino acid).

-

Activation: Use Oxyma Pure (ethyl cyano(hydroxyimino)acetate) instead of HOBt. Oxyma creates a less basic environment and suppresses racemization effectively.

-

Temperature: If using microwave irradiation, do not exceed 75°C. For highest purity, couple at room temperature for longer durations.

Module 3: Cleavage & Side Reactions

Q4: After cleavage, my mass spec shows a +56 Da or +96 Da adduct. Is the sulfur oxidizing?

A: While the sulfur in benzothiophene is aromatic and less reactive than in Methionine, it can still undergo:

-

Alkylation (+56 Da): The electron-rich benzothiophene ring acts as a scavenger for tert-butyl cations released from protecting groups (like Boc/tBu) during TFA cleavage. This results in irreversible alkylation of the ring.

-

Oxidation (+16 Da): Formation of the sulfoxide is possible if the cleavage cocktail lacks reducing agents.

The Fix (Scavenger Cocktail): You must use a cocktail containing thiols to quench the carbocations.

-

Recommended Cocktail: Reagent K or TFA/TIS/H2O/EDT (94:1:2.5:2.5) .

-

Alternative (Odorless): TFA/TIS/DODT (95:2.5:2.5). DODT (3,6-dioxa-1,8-octanedithiol) is a less smelly surrogate for EDT.

Part 2: Visualization of Workflows

Figure 1: The "Bulky Coupling" Decision Logic

This diagram outlines the logical flow for optimizing the coupling of sterically hindered amino acids like Bta.

Caption: Decision tree for optimizing Bta coupling. Note the escalation from standard re-coupling to advanced activation methods before accepting a deletion sequence.

Figure 2: Cleavage Cocktail Selection for Bta Peptides

This diagram illustrates the necessity of specific scavengers to protect the Benzothiophene ring.

Caption: Selection logic for cleavage cocktails. The presence of Bta mandates the use of EDT/DODT to prevent electrophilic aromatic substitution on the benzothiophene ring.

Part 3: Detailed Experimental Protocol

Protocol: High-Efficiency Coupling of Fmoc-Bta-OH

Objective: To achieve >99% coupling efficiency while minimizing racemization.

Materials:

-

Fmoc-Bta-OH (3 eq.)

-

HATU (2.9 eq.) or DIC (3 eq.) / Oxyma Pure (3 eq.)

-